1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound characterized by the presence of multiple fluorine atoms, a pyrazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base.
Formation of the piperazine moiety: This involves the reaction of the sulfonylated pyrazole with piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring.
Scientific Research Applications
1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated structure can impart desirable properties such as increased thermal stability and resistance to degradation, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-difluorobenzyl)-1-(difluoromethyl)-1H-pyrazol-3-amine
- 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one
Uniqueness
1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine stands out due to its combination of a piperazine ring with a difluoromethylated pyrazole and benzyl groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C16H18F4N4O2S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(2,3-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H18F4N4O2S/c1-11-14(9-21-24(11)16(19)20)27(25,26)23-7-5-22(6-8-23)10-12-3-2-4-13(17)15(12)18/h2-4,9,16H,5-8,10H2,1H3 |
InChI Key |
BDPCXOKUIDJKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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